molecular formula C23H25N5O6 B11102859 N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide

N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide

Cat. No.: B11102859
M. Wt: 467.5 g/mol
InChI Key: KCIWHSDLDMNYRF-OPEKNORGSA-N
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Description

N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring and multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H25N5O6

Molecular Weight

467.5 g/mol

IUPAC Name

N-[2-[(2E)-2-[[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C23H25N5O6/c1-31-17-7-5-14(9-19(17)33-3)22-16(12-26-28-22)11-25-27-21(29)13-24-23(30)15-6-8-18(32-2)20(10-15)34-4/h5-12H,13H2,1-4H3,(H,24,30)(H,26,28)(H,27,29)/b25-11+

InChI Key

KCIWHSDLDMNYRF-OPEKNORGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C=C3)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)C=NNC(=O)CNC(=O)C3=CC(=C(C=C3)OC)OC)OC

Origin of Product

United States

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